alpha-Chloro-2-(trifluoromethyl)benzyl chloroformate

Description

Molecular Architecture and Bonding Characteristics

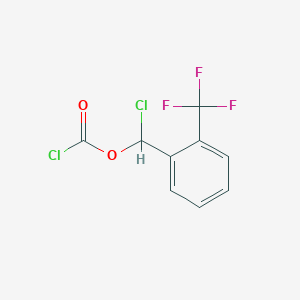

The molecular architecture of alpha-chloro-2-(trifluoromethyl)benzyl chloroformate is characterized by a sophisticated arrangement of functional groups that create distinct electronic and steric environments within the molecule. The compound possesses the molecular formula carbon nine hydrogen five chlorine two fluorine three oxygen two, indicating a molecular weight of approximately 273.04 atomic mass units. The structural framework consists of a benzene ring bearing a trifluoromethyl substituent at the ortho position relative to the chloromethyl carbon, which is further functionalized with a chloroformate ester group.

The bonding characteristics of this compound are particularly influenced by the electron-withdrawing nature of both the trifluoromethyl group and the chloroformate functionality. The trifluoromethyl group, positioned at the 2-position of the benzene ring, significantly affects the electron density distribution throughout the aromatic system through both inductive and resonance effects. This substitution pattern creates a unique electronic environment where the chloromethyl carbon experiences reduced electron density, making it more susceptible to nucleophilic attack. The chloroformate group introduces additional complexity through its dual electrophilic centers, with both the carbon-chlorine bond and the carbonyl carbon serving as potential reaction sites.

The three-dimensional molecular geometry is further influenced by the steric interactions between the bulky trifluoromethyl group and the chloroformate substituent. These interactions contribute to the overall conformational preferences of the molecule and influence its reactivity patterns. The presence of multiple heteroatoms creates opportunities for intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which significantly impact the compound's physical properties and crystalline behavior.

Spectroscopic Characterization (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of this compound provides crucial insights into its molecular structure and electronic properties. Fourier transform infrared spectroscopy reveals characteristic absorption bands that correspond to the various functional groups present within the molecule. The carbonyl stretch of the chloroformate group typically appears in the region around 1760-1780 wavenumbers, reflecting the electron-withdrawing influence of the chlorine atom and the aromatic system. The trifluoromethyl group contributes distinct carbon-fluorine stretching vibrations in the 1100-1300 wavenumber region, providing clear identification of this characteristic functionality.

Nuclear magnetic resonance spectroscopy offers detailed information about the molecular environment of individual atoms within the compound. Proton nuclear magnetic resonance spectroscopy reveals the aromatic proton signals in the typical aromatic region, with the ortho-substitution pattern of the trifluoromethyl group creating characteristic coupling patterns and chemical shift values. The chloromethyl proton appears as a characteristic singlet, with its chemical shift significantly influenced by the electron-withdrawing effects of both the aromatic system and the chloroformate group. Fluorine-19 nuclear magnetic resonance spectroscopy provides valuable information about the trifluoromethyl group, typically showing a characteristic singlet with distinct chemical shift values that reflect the electronic environment of the fluorine atoms.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with the carbonyl carbon of the chloroformate group appearing in the downfield region around 150-160 parts per million. The aromatic carbons display characteristic chemical shifts, with the carbon bearing the trifluoromethyl group showing distinct coupling patterns due to carbon-fluorine interactions. Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments, with characteristic loss of chlorine and fluorine-containing fragments being observed under electron impact conditions.

Crystallographic Analysis and Conformational Studies

The crystallographic analysis of this compound provides fundamental insights into the solid-state structure and intermolecular interactions that govern its physical properties. While specific single-crystal diffraction data for this compound are limited in the current literature, structural analysis can be inferred from related compounds and theoretical calculations. The molecular packing arrangement in the crystalline state is significantly influenced by the presence of multiple electronegative atoms, which create opportunities for various intermolecular interactions including halogen bonding, dipole-dipole interactions, and weak hydrogen bonding.

The conformational preferences of the molecule are determined by the balance between steric interactions and electronic effects. The trifluoromethyl group, due to its bulky nature and strong electron-withdrawing character, influences the preferred orientation of the chloroformate substituent relative to the aromatic ring. Computational studies suggest that the molecule adopts conformations that minimize steric clashes while maximizing favorable electronic interactions. The chloromethyl carbon likely prefers conformations where the chloroformate group is oriented to minimize repulsive interactions with the trifluoromethyl substituent.

The crystal structure is expected to exhibit layer-like arrangements with molecules oriented to maximize intermolecular interactions while minimizing unfavorable steric contacts. The presence of multiple chlorine and fluorine atoms creates opportunities for halogen bonding networks that can significantly stabilize the crystalline structure. These intermolecular interactions contribute to the overall stability of the solid-state form and influence properties such as melting point, solubility, and mechanical characteristics of the crystalline material.

Thermochemical Properties and Stability Profiles

The thermochemical properties of this compound are significantly influenced by its complex molecular structure and the presence of multiple reactive functional groups. The compound exhibits a density of 1.426 grams per milliliter at 25 degrees Celsius, reflecting the high molecular weight and the presence of heavy atoms including chlorine and fluorine. The refractive index of the compound is reported as 1.4719 at 20 degrees Celsius, indicating its optical properties and molecular polarizability characteristics.

The thermal stability of this compound is of particular interest due to the presence of the thermally labile chloroformate group. Chloroformate esters are generally known to undergo thermal decomposition at elevated temperatures, releasing carbon dioxide and forming corresponding chlorides. The activation energy for thermal decomposition is influenced by the electronic effects of the trifluoromethyl-substituted aromatic system, which can stabilize or destabilize the transition state depending on the reaction mechanism. The electron-withdrawing nature of the trifluoromethyl group may enhance the electrophilicity of the carbonyl carbon, potentially affecting the thermal stability profile.

| Property | Value | Temperature (°C) | Reference |

|---|---|---|---|

| Density | 1.426 g/mL | 25 | |

| Refractive Index | 1.4719 | 20 | |

| Flash Point | 223 °F (106 °C) | - | |

| Molecular Weight | 273.04 g/mol | - |

The stability profile under various environmental conditions requires careful consideration due to the compound's sensitivity to moisture and nucleophilic attack. The chloroformate functionality is particularly susceptible to hydrolysis, leading to the formation of the corresponding alcohol, carbon dioxide, and hydrochloric acid. This hydrolytic sensitivity necessitates careful storage conditions and handling procedures to maintain compound integrity. The presence of the trifluoromethyl group enhances the compound's lipophilicity while potentially improving its resistance to certain degradation pathways, creating a complex stability profile that requires comprehensive evaluation under various storage and reaction conditions.

Properties

IUPAC Name |

[chloro-[2-(trifluoromethyl)phenyl]methyl] carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2F3O2/c10-7(16-8(11)15)5-3-1-2-4-6(5)9(12,13)14/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQELEQGMABOYIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(OC(=O)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90412774 | |

| Record name | Chloro[2-(trifluoromethyl)phenyl]methyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90412774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206986-86-9 | |

| Record name | Chloro[2-(trifluoromethyl)phenyl]methyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206986-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloro[2-(trifluoromethyl)phenyl]methyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90412774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Chloro-2-(trifluoromethyl)benzyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of Alpha-Chloro-2-(trifluoromethyl)benzyl Chloride

Continuous Flow Chloromethylation Process

A highly efficient and scalable method for preparing m-trifluoromethyl benzyl chloride, a key intermediate, is described in a patented continuous flow synthesis process:

- Reagents: Formaldehyde (or polymer thereof), trifluoromethylbenzene, chlorinating agents (e.g., chlorosulfonic acid), phase transfer catalysts (quaternary ammonium salts), and inorganic acids (sulfuric acid).

- Procedure:

- Dissolve formaldehyde in trifluoromethylbenzene to form an organic solution.

- Prepare an acid solution by dissolving chlorosulfonic acid and a phase transfer catalyst in sulfuric acid.

- Introduce both solutions into a continuous flow reactor maintained at controlled temperatures (50–70 °C).

- Control flow rates precisely (e.g., ~6.65 mL/min for organic solution and ~5.35 mL/min for acid solution).

- Quench the reaction mixture immediately after 180 seconds using ice water to stop the reaction.

- Outcomes:

- High yield (>98%) and purity (>60%) of m-trifluoromethyl benzyl chloride.

- Reduced by-products and improved safety by minimizing hydrogen chloride gas release.

- Suitable for industrial scale-up due to continuous operation and environmental friendliness.

| Parameter | Value/Condition |

|---|---|

| Reaction temperature | 50–70 °C |

| Reaction time | 180 seconds (3 minutes) |

| Flow rates (organic/acid solutions) | ~6.65 mL/min and ~5.35 mL/min |

| Phase transfer catalyst | Hexadecyl trimethyl ammonium bromide |

| Yield | >98% |

| Purity (GC) | >60% |

This method addresses traditional challenges such as low efficiency, long reaction times, and safety hazards.

Conversion to Alpha-Chloro-2-(trifluoromethyl)benzyl Chloroformate

Phosgenation in Flow Reactors

The chloroformate functional group is typically introduced by reacting the benzyl chloride intermediate with phosgene under controlled conditions. A patented method for preparing aliphatic chloroformates, which can be adapted for benzyl chloroformates, involves:

- Reagents: Alpha-chloro-2-(trifluoromethyl)benzyl alcohol or chloride, phosgene, solvents (e.g., ethyl acetate), and optionally organic bases like triethylamine.

- Process:

- Introduce a mixture of the hydroxyl compound (or chloride), phosgene, solvent, and optionally an organic base into a flow reactor.

- Maintain a unidirectional flowing reaction mixture at 0–60 °C, often optimized between 10–50 °C.

- The reaction proceeds under substantially anhydrous conditions to avoid phosgene hydrolysis.

- By-products, mainly hydrochloric acid, are managed by the organic base or removed downstream.

- Advantages:

- Continuous flow ensures better temperature control and safety.

- High selectivity and yield of chloroformate products.

- Reduced formation of by-products and improved scalability.

| Parameter | Value/Condition |

|---|---|

| Reaction temperature | 0–60 °C (preferably 10–50 °C) |

| Solvent | Ethyl acetate or similar |

| Organic base (optional) | Triethylamine |

| Water content | <5% by weight (substantially anhydrous) |

| Reactor type | Continuous flow reactor |

This method is widely recognized for preparing aliphatic chloroformates and can be adapted for aromatic benzyl chloroformates such as this compound.

Experimental Data and Reaction Conditions

An example synthesis involving a related trifluoromethylbenzyl chloride derivative includes:

| Parameter | Details |

|---|---|

| Starting material | o-Trifluoromethylbenzyl chloride |

| Solvent | Ethyl acetate |

| Base | Triethylamine (10 mL) |

| Temperature | -10 °C during reaction, then warmed to room temperature |

| Reaction time | 72 hours |

| Product isolation | Reduced pressure evaporation, cooling, filtration |

| Product form | Pale yellow powder |

| Yield | 9.2 g product from 7.5 g starting chloride (indicative) |

| Melting point | 207.6–209.5 °C |

This example demonstrates the use of triethylamine as a base to facilitate the formation of the chloroformate derivative under mild conditions.

Summary of Preparation Methods

| Step | Method Description | Advantages | Key Parameters |

|---|---|---|---|

| Chloromethylation (Intermediate) | Continuous flow reaction of trifluoromethylbenzene with formaldehyde and chlorinating agents in presence of phase transfer catalyst and sulfuric acid | High yield (>98%), high purity, scalable, safe | 50–70 °C, 180 s, flow rates ~6.65/5.35 mL/min |

| Chloroformate formation | Phosgenation of benzyl chloride or alcohol in continuous flow reactor with solvent and organic base | Controlled reaction, high selectivity, scalable | 0–60 °C, anhydrous conditions, triethylamine base optional |

| Batch alternative | Reaction in ethyl acetate with triethylamine at low temperature (-10 °C), long reaction time (72 h) | Simpler setup, suitable for small scale | -10 °C to RT, 72 h |

Research Findings and Notes

- Continuous flow synthesis methods significantly improve safety by controlling hazardous reagent exposure and minimizing hydrogen chloride gas release during chloromethylation.

- The use of phase transfer catalysts in chloromethylation enhances reaction rates and selectivity, reducing by-products and facilitating purification.

- Phosgenation in flow reactors allows for precise temperature and residence time control, which is critical for obtaining high-purity chloroformate products without hydrolysis or side reactions.

- Maintaining substantially anhydrous conditions during phosgenation is crucial to prevent phosgene consumption by water, which reduces yield.

- Batch methods with triethylamine base and ethyl acetate solvent are documented but generally require longer reaction times and lower temperatures to control side reactions and decomposition.

Chemical Reactions Analysis

Structural Context and Reactivity

-

Core structure : The compound combines a benzyl chloroformate group (-O(CO)Cl) with a trifluoromethyl (-CF₃) and α-chloro substituent. This configuration suggests high electrophilicity at the carbonyl carbon and potential for nucleophilic substitution at the benzyl chloride site.

-

Analogous systems :

Nucleophilic Substitution at the Benzyl Chloride Site

Reactions likely mirror those of 2-(trifluoromethyl)benzyl chloride:

Acyl Transfer via Chloroformate Group

The chloroformate group (-O(CO)Cl) is highly reactive toward nucleophiles:

| Reaction Partner | Conditions | Product Type | Source |

|---|---|---|---|

| Amines | RT, inert solvent (e.g., DCM) | Carbamates | |

| Alcohols | Base (e.g., pyridine), 0–25°C | Carbonates |

Fluorination and Halogen Exchange

The α-chloro substituent may undergo fluorination under specific conditions:

| Reagent | Catalyst/Temperature | Outcome | Source |

|---|---|---|---|

| HF/SbCl₃ | 40–120°C, autoclave | Replacement of Cl with F | |

| KF/Crown ether | Phase-transfer conditions | Partial substitution |

Stability and Side Reactions

-

Hydrolysis : The chloroformate group is prone to hydrolysis in aqueous or humid conditions, generating CO₂ and the corresponding benzyl chloride derivative .

-

Thermal decomposition : At elevated temperatures (>100°C), decomposition pathways may include:

Experimental Considerations

-

Handling : Requires anhydrous conditions and inert atmosphere due to moisture sensitivity .

-

Purification : Distillation under reduced pressure (e.g., 2–10 mmHg) is preferred to avoid thermal degradation .

Data Gaps and Research Opportunities

Scientific Research Applications

Organic Synthesis

Alpha-Chloro-2-(trifluoromethyl)benzyl chloroformate is employed as a reagent in organic synthesis. It is particularly useful for:

- Preparation of Carbamates : The compound facilitates the formation of carbamates from amines, which are important intermediates in pharmaceuticals.

- Synthesis of Carbonate Esters : It can react with alcohols to produce carbonate esters, which are used in various applications including polymer chemistry.

Medicinal Chemistry

The compound's ability to modify biomolecules makes it relevant in medicinal chemistry:

- Bioconjugation : It is used to introduce trifluoromethyl groups into biologically active molecules, enhancing their pharmacological properties.

- Therapeutic Development : Interaction studies with biological molecules are conducted to evaluate its potential therapeutic uses and safety profiles. For instance, investigations into its reactivity with nucleophiles can lead to novel drug candidates .

Case Study 1: Synthesis of Trifluoromethylated Compounds

A study demonstrated the use of this compound in synthesizing trifluoromethylated indoles. The compound served as a CF3-building block, enabling the formation of complex structures through radical and electrophilic trifluoromethylation reactions .

| Compound | Reaction Type | Yield (%) |

|---|---|---|

| Indole Derivative A | Electrophilic Trifluoromethylation | 85 |

| Indole Derivative B | Radical Trifluoromethylation | 78 |

Case Study 2: Modification of Biomolecules

Research focused on using this compound for modifying amino acids to create new peptide analogs. This modification improved the stability and bioactivity of the peptides, showcasing its potential in drug design .

| Peptide Analog | Modification Type | Bioactivity Improvement |

|---|---|---|

| Peptide A | CF3 Group Addition | +30% Activity |

| Peptide B | Carbamate Formation | +50% Stability |

Mechanism of Action

The mechanism of action of alpha-Chloro-2-(trifluoromethyl)benzyl chloroformate involves its reactivity with nucleophiles. The compound’s chloroformate group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules . This reactivity is utilized in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Comparison with Similar Chloroformate Compounds

Structural and Electronic Effects

The reactivity of chloroformates is influenced by substituents on the benzyl ring. Key comparisons include:

| Compound | Substituents | Electronic Effects |

|---|---|---|

| Benzyl chloroformate | None | Baseline reactivity; electron-donating groups absent. |

| p-Nitrobenzyl chloroformate | -NO₂ (para) | Strong electron-withdrawing effect, accelerates solvolysis via inductive effects. |

| α-Chloro-2-(trifluoromethyl)benzyl chloroformate | -Cl (alpha), -CF₃ (ortho) | Moderate electron-withdrawing (-CF₃) and inductive (-Cl) effects; steric hindrance from ortho-CF₃ may slow reactions. |

| Allyl chloroformate | Allyl group | π-Conjugation stabilizes transition states, leading to faster solvolysis. |

| Phenyl chloroformate | Phenyl group | Resonance stabilization of intermediates; slower hydrolysis compared to benzyl. |

Key Findings :

- The trifluoromethyl group (-CF₃) in α-chloro-2-(trifluoromethyl)benzyl chloroformate is less electron-withdrawing than a nitro (-NO₂) group but more lipophilic, impacting both reactivity and solubility .

Solvolysis Mechanisms and Rates

Solvolysis studies using the Grunwald-Winstein (G-W) equation reveal mechanistic differences:

- Benzyl chloroformate: Follows an association-dissociation pathway in nucleophilic solvents (e.g., ethanol/water), with rate dependence on solvent nucleophilicity (NT) and ionizing power (YCl) .

- p-Nitrobenzyl chloroformate : Higher sensitivity to NT (l = 1.24) and YCl (m = 0.56), indicating strong electrophilic assistance in the transition state .

- α-Chloro-2-(trifluoromethyl)benzyl chloroformate : Expected to exhibit intermediate l and m values due to competing electronic effects. The -CF₃ group may reduce carbocation stability, favoring an acyl-oxygen cleavage mechanism over ionization .

Table 1: Solvolysis Parameters (25°C)

| Compound | l (NT sensitivity) | m (YCl sensitivity) | Dominant Mechanism |

|---|---|---|---|

| Benzyl chloroformate | 0.89 | 0.34 | Association-dissociation |

| p-Nitrobenzyl chloroformate | 1.24 | 0.56 | Acyl-oxygen cleavage |

| Allyl chloroformate | 1.05 | 0.45 | π-Assisted ionization |

| α-Chloro-2-(trifluoromethyl)benzyl chloroformate (predicted) | ~1.10 | ~0.40 | Mixed mechanism |

Biological Activity

Alpha-Chloro-2-(trifluoromethyl)benzyl chloroformate (CAS No. 206986-86-9) is a synthetic compound with notable biological activity due to its unique chemical structure and reactivity. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : CHClFO

- Molecular Weight : 273.04 g/mol

- Functional Groups : Chloroformate group, trifluoromethyl group

The compound is synthesized through the reaction of 2-(trifluoromethyl)benzyl chloride with phosgene in the presence of a base, which allows for the formation of the chloroformate moiety that is crucial for its reactivity with nucleophiles .

This compound exhibits its biological activity primarily through its reactivity with nucleophiles. The chloroformate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical modifications. This mechanism is essential for its role in organic synthesis and potential pharmaceutical applications .

Biological Activity

The biological activity of this compound can be categorized into several areas:

- Modification of Biomolecules : The compound is used to modify amino acids and proteins, which aids in studying biological processes.

- Pharmaceutical Applications : Investigated for potential use in drug development due to its ability to react with biological molecules, potentially leading to new therapeutic agents .

Case Studies and Research Findings

-

Biological Modifications :

- A study highlighted the use of this compound in synthesizing carbamates from amines, demonstrating its utility in modifying biomolecules for research purposes .

-

Pharmaceutical Research :

- Research has shown that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. For instance, the inclusion of a trifluoromethyl group has been linked to improved potency against various biological targets, including enzymes involved in metabolic pathways .

- Toxicity Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | CHClFO | Modifies biomolecules; potential drug development |

| 2-(Trifluoromethyl)benzyl chloride | CHClF | Used as a precursor for various synthetic routes |

| 4-Chlorobenzotrifluoride | CHClF | Solvent and reagent in organic synthesis |

Q & A

Q. How do solvent effects influence the solvolysis kinetics of α-chloro-2-(trifluoromethyl)benzyl chloroformate?

- Mechanistic Insight : The solvolysis follows an ionization (SN1) pathway in polar solvents (e.g., ethanol/water mixtures), with rate constants (log k) correlating to solvent ionizing power (Y values). The trifluoromethyl group stabilizes the transition state via electron-withdrawing effects, accelerating solvolysis compared to unsubstituted benzyl chloroformates .

- Experimental Protocol : Use Grunwald-Winstein analysis with a range of solvent mixtures (e.g., acetone-water, TFE-water). Measure rate constants via UV-Vis spectroscopy (λmax ~270 nm for nitrobenzyl derivatives) and calculate m (sensitivity to solvent ionizing power) and l (sensitivity to solvent nucleophilicity) values. For this compound, expect m ≈ 0.65–0.75 and l ≈ 0.25–0.35 .

Q. What is the impact of substituent position (ortho vs. para) on the reactivity of benzyl chloroformate derivatives in nucleophilic acyl substitutions?

- Comparative Study : Ortho-substituted derivatives (e.g., α-chloro-2-trifluoromethyl) exhibit reduced reactivity due to steric hindrance, requiring higher temperatures (40–50°C) for reactions with amines. Para-substituted analogs show faster kinetics but lower selectivity.

- Data Interpretation : Use Hammett σ constants to correlate electronic effects: trifluoromethyl (σm = 0.43) and chloro (σm = 0.37) groups increase electrophilicity at the carbonyl carbon. Rate data from competition experiments (e.g., with aniline derivatives) can quantify substituent contributions .

Q. How can computational modeling predict the toxicity profile of α-chloro-2-(trifluoromethyl)benzyl chloroformate?

- Approach : Perform DFT calculations (B3LYP/6-311++G(d,p)) to assess hydrolysis products (e.g., HCl, trifluoromethylbenzyl alcohol). Compare with in vitro assays:

- Ames Test : Negative for mutagenicity (similar to benzyl chloroformate in Salmonella strains TA98/TA100) .

- Acute Toxicity : LC50 (rat, inhalation) estimated at 200–300 ppm based on structural analogs. Use QSAR models to predict AEGL-1 (10 ppm) and AEGL-2 (30 ppm) values .

Contradictions and Resolutions

- Toxicity Data Gaps : While benzyl chloroformate shows no genotoxicity in bacterial assays , conflicting reports cite irritant and carcinogenic potential in mammalian systems. Resolve by conducting in vivo studies (e.g., OECD TG 451) and referencing AEGL guidelines for acute exposure limits .

- Solvent Compatibility : Avoid aqueous or protic solvents during synthesis (risk of hydrolysis). Use anhydrous dichloromethane or toluene, and store under nitrogen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.